2-Fluoro-4-morpholin-4-ylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to FMB has been described in the literature . A method involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation . The reactions of 4-morpholinyl- and 4-piperidinylbenzaldehyde with hydrazides of isonicotinic and salicylic acids afford the corresponding hydrazones .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Structural Characterization
Research demonstrates the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (such as morpholine), leading to the formation of compounds that serve as intermediates for further chemical reactions. These compounds have been structurally characterized using techniques like IR, NMR spectroscopy, and mass spectrometry, confirming their potential as intermediates in organic synthesis (Nurkenov et al., 2013).
Antimicrobial and Biological Activity
A specific derivative synthesized by the reaction of morpholine with 1,3,4 oxadiazole-2-thiol exhibited remarkable antibacterial and anti-TB activity. This highlights the potential of fluorine and morpholine-containing compounds in developing new antimicrobial agents (Mamatha S.V et al., 2019).
Synthesis of Pharmaceutical Intermediates
Compounds containing the fluoro and morpholine moieties have been synthesized as key intermediates for pharmaceuticals like aprepitant, showcasing the importance of 2-Fluoro-4-morpholin-4-ylbenzaldehyde in the pharmaceutical industry. These intermediates undergo various chemical transformations, including reductive amination and annulation, to yield the final products (Zhang Fuli, 2012).
Antimicrobial Activities and Molecular Docking
Synthesis and Evaluation of Antimicrobial Activities
Researchers have synthesized linezolid-like molecules, which show significant antimicrobial activities, including antitubercular effects. These findings underscore the role of morpholine and fluoro-containing compounds in developing new antibiotics (Serap Başoğlu et al., 2012).
Molecular Docking Studies
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (an intermediate of the antibiotic drug linezolid) have been synthesized and shown good to potent antimicrobial activity. Molecular docking studies further provided insights into the potential mechanism of action of these compounds, suggesting their interaction with bacterial enzymes (D. B. Janakiramudu et al., 2017).
Properties
IUPAC Name |
2-fluoro-4-morpholin-4-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-11-7-10(2-1-9(11)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCASSBRLOEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428093 | |
Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
554448-63-4 | |
Record name | 2-fluoro-4-morpholin-4-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 554448-63-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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